molecular formula C14H21FN2O2 B1454869 tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate CAS No. 519172-79-3

tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate

Cat. No.: B1454869
CAS No.: 519172-79-3
M. Wt: 268.33 g/mol
InChI Key: UBZDUXBABQPOFX-UHFFFAOYSA-N
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Description

Tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate is a useful research compound. Its molecular formula is C14H21FN2O2 and its molecular weight is 268.33 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and cancer treatment. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various studies, and its implications for therapeutic applications.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C13H18FN3O2
  • Molecular Weight: 253.30 g/mol

Research indicates that compounds similar to tert-butyl carbamates exhibit neuroprotective properties by modulating apoptotic pathways and enhancing autophagy. The primary mechanisms identified include:

  • Bcl-2/Bax Ratio Modulation: Increases in the Bcl-2/Bax ratio promote an anti-apoptotic state, thereby protecting neurons from apoptosis induced by stressors like etoposide .
  • Autophagy Induction: Activation of autophagy through proteins such as beclin 1 has been observed, providing a cellular mechanism for neuroprotection .

Neuroprotective Activity

A study focused on a library of aromatic carbamate derivatives, including tert-butyl variants, demonstrated significant neuroprotective effects in human induced pluripotent stem cell-derived neurons. The compound showed protective activity against etoposide-induced apoptosis at concentrations as low as 100 nM .

Table 1: Neuroprotective Effects of Aromatic Carbamates

CompoundConcentration (μM)Cell Viability (%)
This compound0.184
Control (Vehicle)-47
Etoposide-20

Anti-Cancer Activity

The compound's potential as an anti-cancer agent is supported by its metabolic stability and activity in xenograft mouse models. It has been shown to induce regression in various cancer types, highlighting its role as a promising candidate for further development .

Case Study: Efficacy in Cancer Models
In a series of experiments involving cancer cell lines with different RAS mutations, tert-butyl derivatives exhibited selective lethality towards RAS-dependent cells. For instance, treatment with the compound resulted in a significant decrease in viability of mutant NRAS cells compared to wild-type .

Table 2: Selective Lethality in Cancer Cell Lines

Cell Line TypeTreatment Concentration (μM)Viability (%)
NRAS Mutant520-40
NRAS Wild-Type580-100

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate is primarily studied for its potential as a pharmaceutical agent. The presence of the fluorobenzyl group enhances lipophilicity and may improve the bioavailability of compounds in drug formulations. Research indicates that modifications of the aminoethyl carbamate structure can lead to compounds with improved pharmacological profiles, including increased potency and selectivity against specific biological targets.

Case Study: Anti-Cancer Activity

Recent studies have explored derivatives of this compound in the context of cancer therapy. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis, making it a candidate for further development as an anti-cancer agent.

2. Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems. The fluorine atom may influence the binding affinity to receptors involved in neurological disorders. Preliminary research indicates that such carbamate derivatives could be explored for their effects on conditions like depression and anxiety.

Chemical Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-fluorobenzylamine under controlled conditions. The process requires careful monitoring to ensure high yields and purity of the final product.

Properties

IUPAC Name

tert-butyl N-[2-[(4-fluorophenyl)methylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O2/c1-14(2,3)19-13(18)17-9-8-16-10-11-4-6-12(15)7-5-11/h4-7,16H,8-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZDUXBABQPOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(2-Amino-ethyl)-carbamic acid tert-butyl ester (5.95 g, 37.1 mmol), 4-fluorobenzaldehyde (5.07 g, 40.9 mmol, 4.4 mL), triethylamine (1.50 g, 14.9 mmol, 2.1 mL) and magnesium sulfate (6.71 g, 55.7 mmol) were stirred in methanol (50 mL). After 1.5 h the solution was cooled to 0° C. and sodium borohydride (8.4 g, 223 mmol) was added in portions. After 2 h the reaction was quenched with water and extracted three times with ethyl acetate. The combined organic layers were washed three times with water and the desired product extracted into the aqueous layer with 0.5 M hydrochloric acid (4×50 mL). The combined acid wash was cooled to 0° C. and basified with saturated aqueous ammonium hydroxide. The aqueous layer was extracted three times with chloroform and the combined chloroform layer washed three times with water, dried over sodium sulfate and concentrated to yield the title compound as a colorless oil (7.49 g).
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
6.71 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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